[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
説明
特性
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c1-14-21(26-27-28(14)16-9-11-17(30-3)12-10-16)24(29)33-13-19-15(2)34-23(25-19)18-7-6-8-20(31-4)22(18)32-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPDQNWUWFCJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines oxazole and triazole moieties. These structural features are known for their diverse biological activities, making such compounds of significant interest in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of 425.46 g/mol . The compound is characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 425.46 g/mol |
| Molecular Formula | C23H25N3O5 |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
Biological Activity Overview
The biological activities of compounds containing oxazole and triazole rings have been extensively studied. These compounds exhibit a range of pharmacological effects including:
- Anticancer Activity : Many oxazole and triazole derivatives have shown promising results against various cancer cell lines. For instance, modifications in the oxazole structure have been linked to enhanced cytotoxicity against human cancer cell lines such as HeLa and CaCo-2 .
- Antimicrobial Properties : Compounds similar to the one discussed have demonstrated significant antibacterial and antifungal activities. The presence of specific substituents can enhance their efficacy against resistant strains .
- Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes involved in disease processes. For example, oxazole derivatives have been shown to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are relevant in Alzheimer's disease research .
Case Studies
- Anticancer Activity : A derivative with a similar structure was evaluated for its anticancer properties against a panel of human tumor cell lines. The study revealed that modifications in the oxazole ring could significantly enhance the antiproliferative activity, with IC50 values indicating potent cytotoxic effects on cancer cells .
- Enzyme Inhibition : Research on oxazole-based compounds demonstrated their ability to inhibit prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases. One compound exhibited an IC50 value of just 5 nM , highlighting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Inhibition of Protein Interactions : The oxazole and triazole moieties can interfere with protein-protein interactions critical for cellular signaling pathways.
類似化合物との比較
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the oxazole and triazole rings. Below is a comparative analysis:
Key Observations:
- Molecular Weight : The target’s higher molecular weight (488.47 vs. 438.9) reflects the addition of two methoxy groups, which may influence solubility and metabolic stability.
- Functional Groups : The ester carboxylate in the target and ’s compound contrasts with the carboxamide in , suggesting differences in hydrolytic stability and hydrogen-bonding capacity.
Crystallographic and Conformational Insights
Isostructural analogs () crystallize in triclinic P 1 symmetry with planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. By analogy, the target’s methoxy substituents may induce similar conformational rigidity, affecting crystal packing and intermolecular interactions . SHELX software, widely used for such analyses (), would likely confirm these structural features.
Q & A
Q. Q1. What are the common synthetic pathways for synthesizing this hybrid oxazole-triazole compound?
The compound is synthesized via multi-step reactions involving:
- Condensation reactions to form the oxazole core, as seen in analogous triazole-oxazole hybrids (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride intermediate formation) .
- Click chemistry (azide-alkyne cycloaddition) for regioselective triazole ring formation, a method validated for structurally similar triazole derivatives .
- Esterification to link the oxazole and triazole moieties, using activating agents like DCC/DMAP .
Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Q2. How is the compound characterized spectroscopically?
- 1H/13C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.0 ppm). Triazole protons appear as singlets (δ ~7.5–8.5 ppm) .
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
Advanced Synthesis Challenges
Q. Q3. How can regioselectivity issues during triazole formation be addressed?
Regioselectivity in 1,2,3-triazole synthesis is controlled by:
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, while Ru catalysts yield 1,5-isomers .
- Steric and electronic effects : Electron-withdrawing groups on azides favor specific regioisomers. For example, bulky substituents on the oxazole ring (e.g., 2,3-dimethoxyphenyl) may direct triazole formation .
Q. Q4. What strategies optimize yield in the final esterification step?
- Activation of carboxylic acid : Use EDCI or DCC with catalytic DMAP to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature control : Maintain 0–5°C during activation to minimize side reactions .
Biological Activity Profiling
Q. Q5. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., CYP3A4 inhibition assays with 7-benzyloxy-4-trifluoromethylcoumarin) .
- Antimicrobial activity : Use microdilution assays (MIC determination) against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Q. Q6. How can target identification be performed for this compound?
- Surface plasmon resonance (SPR) : Screen against protein libraries to identify binding partners .
- Molecular docking : Use AutoDock Vina to model interactions with receptors like estrogen receptors (due to methoxyphenyl motifs) .
- CRISPR-Cas9 knockout : Validate targets by observing loss of compound efficacy in gene-edited cell lines .
Analytical Method Development
Q. Q7. How to optimize HPLC methods for purity analysis?
Q. Q8. What advanced techniques resolve structural ambiguities?
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group observed in similar triazole derivatives) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
Stability and Degradation Studies
Q. Q9. What storage conditions ensure compound stability?
Q. Q10. How to design forced degradation studies?
- Acidic/alkaline hydrolysis : Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours .
- Oxidative stress : Treat with 3% H2O2 at room temperature for 6 hours .
- Photolysis : Expose to UV light (254 nm) for 48 hours .
Analysis : Monitor degradation products via LC-MS and assign structures using MS/MS fragmentation .
Mechanistic Investigations
Q. Q11. How to study the compound’s metabolic pathways?
- In vitro microsomal assays : Incubate with rat liver microsomes and NADPH, followed by LC-HRMS to identify phase I/II metabolites .
- CYP450 inhibition screening : Use recombinant CYP isoforms to identify metabolic enzymes involved .
Q. Q12. What computational methods predict solubility and logP?
- Software : Employ ACD/Labs or ChemAxon to calculate logP (~3.5 predicted for this compound) .
- Molecular dynamics simulations : Model solvation free energy in water/octanol systems .
Data Contradictions and Troubleshooting
Q. Q13. How to address discrepancies in reported vs. observed solubility?
Q. Q14. Why might NMR spectra show unexpected peaks?
- Rotamers : Methoxy groups on the oxazole ring may cause signal splitting due to restricted rotation .
- Trace impurities : Recrystallize from ethyl acetate/hexane (3:1) to remove byproducts .
Comparative Analysis with Analogues
Q. Q15. How does the 2,3-dimethoxyphenyl group influence bioactivity vs. 4-methoxyphenyl analogues?
- Enhanced lipophilicity : The 2,3-dimethoxy substitution increases logP, improving membrane permeability in cellular assays .
- Steric effects : Bulkier substituents may reduce binding to certain targets (e.g., observed in kinase inhibition studies) .
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